Molecular structure and weight of 2,3-Dichloro-4-fluorobenzonitrile
Molecular structure and weight of 2,3-Dichloro-4-fluorobenzonitrile
Executive Summary
2,3-Dichloro-4-fluorobenzonitrile (CAS: 908123-82-0) is a highly specialized halogenated aromatic intermediate used primarily in the synthesis of high-value agrochemicals and pharmaceutical scaffolds.[1][2] Its unique substitution pattern—featuring a nitrile group para to a fluorine atom, flanked by two chlorine atoms—imparts specific electronic and steric properties that make it an ideal electrophile for Nucleophilic Aromatic Substitution (
This guide provides a comprehensive technical analysis of its molecular structure, physicochemical properties, synthetic pathways, and handling protocols, designed for researchers in medicinal chemistry and process development.
Molecular Identity & Physicochemical Properties[1][4][5][6][7]
The molecular architecture of 2,3-Dichloro-4-fluorobenzonitrile is defined by a benzene core substituted with a cyano group at position 1, chlorine atoms at positions 2 and 3, and a fluorine atom at position 4.
Structural Data Table[2]
| Property | Value |
| IUPAC Name | 2,3-Dichloro-4-fluorobenzonitrile |
| CAS Registry Number | 908123-82-0 |
| Molecular Formula | |
| Molecular Weight (Average) | 190.00 g/mol |
| Monoisotopic Mass | 188.955 g/mol |
| Physical Form | Solid (typically white to off-white crystalline) |
| Melting Point | 72–74 °C (Analogous isomer range; verify specific batch CoA) |
| SMILES | N#CC1=C(Cl)C(Cl)=C(F)C=C1 |
| InChI Key | HMSAYXDLODTUNW-UHFFFAOYSA-N |
Electronic Structure & Reactivity Profile
The nitrile (
-
Activation: The
group activates the positions ortho and para to it. -
The 4-Fluoro Position: Being para to the nitrile, the C-F bond is highly activated for nucleophilic attack. Fluorine is a potent leaving group in
reactions due to the high electronegativity of F stabilizing the Meisenheimer complex intermediate, despite the strong C-F bond energy. -
The 2,3-Dichloro Motif: These chlorines provide steric bulk and lipophilicity (
increase), crucial for binding affinity in enzyme active sites (e.g., in herbicide or kinase inhibitor design).
Structural Visualization
The following diagram illustrates the connectivity and the polarization of the aromatic ring, highlighting the activated C4 position.
Figure 1: 2D Connectivity and Reactivity Map. The C4-F bond is activated by the para-cyano group.
Synthetic Pathways[7][8][10]
The synthesis of 2,3-Dichloro-4-fluorobenzonitrile typically follows high-yield industrial protocols designed to introduce fluorine selectively.
Primary Route: Halogen Exchange (Halex)
The most robust method involves the Halex reaction , utilizing 2,3,4-trichlorobenzonitrile as the precursor. This exploits the differential reactivity of the halogens.
-
Precursor: 2,3,4-Trichlorobenzonitrile.[3]
-
Reagent: Potassium Fluoride (KF) (Spray-dried or activated).
-
Catalyst: Phase Transfer Catalyst (e.g., Tetraphenylphosphonium bromide, 18-crown-6) or simply high temperature in polar aprotic solvent.
-
Solvent: Sulfolane, DMSO, or N,N-Dimethylimidazolidinone (DMI).
-
Mechanism: Nucleophilic Aromatic Substitution (
). The Chlorine at C4 is para to the activating Nitrile group and is less sterically hindered than the Chlorine at C2, leading to regioselective fluorination.
Alternative Route: Sandmeyer Reaction
For laboratory-scale synthesis where the aniline precursor is available:
-
Starting Material: 2,3-Dichloro-4-fluoroaniline.
-
Diazotization: Reaction with
to form the diazonium salt. -
Cyanation: Treatment with
(Sandmeyer conditions) to install the nitrile group.
Figure 2: Primary Halex Synthesis and Alternative Sandmeyer Route.
Experimental Characterization (Spectroscopy)[7][10]
To validate the identity of the synthesized compound, the following spectroscopic signals are diagnostic.
Nuclear Magnetic Resonance (NMR)
-
-NMR: A single signal is expected, typically around
-100 to -120 ppm (relative to ). The signal will appear as a triplet or doublet of doublets due to coupling with H5 and H6 protons. -
-NMR:
-
H5: Aromatic proton ortho to Fluorine. Expected to show a large
coupling (~7-10 Hz) and a coupling (~8 Hz) with H6. Appearance: Doublet of Doublets (dd). -
H6: Aromatic proton meta to Fluorine. Shows
coupling with H5 and smaller coupling. Appearance: Doublet of Doublets (dd).
-
Mass Spectrometry (MS)
-
Isotopic Pattern: The presence of two chlorine atoms imparts a distinct isotopic fingerprint.
- (100%)
- (~65%)
- (~10%)
-
This characteristic 9:6:1 pattern (approximate) confirms the dichloro substitution.
Safety & Handling Protocols
Hazard Classification:
-
Acute Toxicity: H302 (Harmful if swallowed).
-
Irritation: H315 (Skin), H319 (Eye), H335 (Respiratory).
-
Signal Word: WARNING.
Handling Procedure:
-
Engineering Controls: Always handle within a certified fume hood. The compound is a solid but dust generation can be hazardous.
-
PPE: Nitrile gloves (double gloving recommended for halogenated nitriles), safety goggles, and a lab coat.
-
Spill Response: Do not dry sweep. Dampen with water to avoid dust, then transfer to a chemical waste container.
-
Storage: Store at room temperature in a tightly sealed container, away from strong oxidizing agents and strong bases (which may hydrolyze the nitrile).
References
-
Sigma-Aldrich. (n.d.). 2,3-Dichloro-4-fluorobenzonitrile Product Sheet. Retrieved from
-
PubChem. (2025).[4][5] 3,5-Dichloro-4-fluorobenzonitrile (Isomer Analog Data). National Library of Medicine. Retrieved from [4]
-
Google Patents. (1995). Process for preparing fluorobenzonitriles (US5466859A). Retrieved from
-
BLD Pharm. (n.d.).[2] 2,3-Dichloro-4-fluorobenzonitrile Safety Data. Retrieved from
-
Fisher Scientific. (n.d.). Safety Data Sheet: Fluorobenzonitriles. Retrieved from
Sources
- 1. audreyli.com [audreyli.com]
- 2. 908123-82-0|2,3-Dichloro-4-fluorobenzonitrile|BLD Pharm [bldpharm.com]
- 3. US5466859A - Process for preparing fluorobenzonitriles - Google Patents [patents.google.com]
- 4. 3,5-Dichloro-4-fluorobenzonitrile | C7H2Cl2FN | CID 13643469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Chloro-4-fluorobenzonitrile | C7H3ClFN | CID 109000 - PubChem [pubchem.ncbi.nlm.nih.gov]
